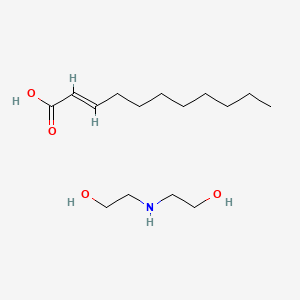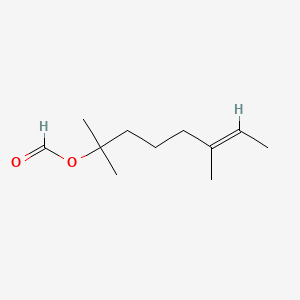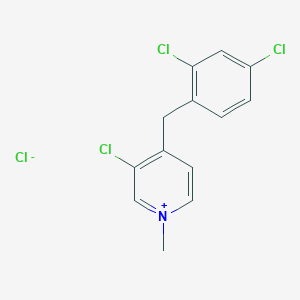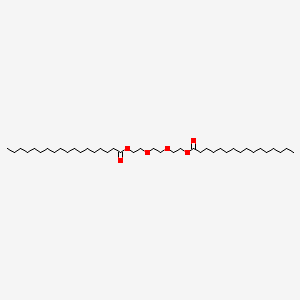
2-(2-(2-((1-Oxohexadecyl)oxy)ethoxy)ethoxy)ethyl stearate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-(2-((1-Oxohexadecyl)oxy)ethoxy)ethoxy)ethyl stearate is an ester compound formed from the reaction of stearic acid and a polyethylene glycol derivative. This compound is known for its surfactant properties and is commonly used in various industrial and cosmetic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(2-((1-Oxohexadecyl)oxy)ethoxy)ethoxy)ethyl stearate typically involves the esterification of stearic acid with a polyethylene glycol derivative. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated to a temperature of around 150-200°C to facilitate the esterification process. The product is then purified through distillation or recrystallization to obtain the desired compound .
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors where stearic acid and the polyethylene glycol derivative are mixed in the presence of a catalyst. The reaction is conducted under controlled temperature and pressure conditions to ensure high yield and purity of the product. The final product is then subjected to quality control tests to ensure it meets the required specifications .
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-(2-((1-Oxohexadecyl)oxy)ethoxy)ethoxy)ethyl stearate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst to yield stearic acid and the polyethylene glycol derivative.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids and alcohols.
Reduction: Reduction reactions can convert the ester group into alcohols.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Hydrolysis: Stearic acid and polyethylene glycol derivative.
Oxidation: Carboxylic acids and alcohols.
Reduction: Alcohols.
Applications De Recherche Scientifique
2-(2-(2-((1-Oxohexadecyl)oxy)ethoxy)ethoxy)ethyl stearate has various applications in scientific research, including:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and other materials.
Biology: Employed in the formulation of cell culture media and other biological assays.
Medicine: Utilized in drug delivery systems to enhance the solubility and bioavailability of hydrophobic drugs.
Industry: Used in the production of cosmetics, personal care products, and lubricants.
Mécanisme D'action
The mechanism of action of 2-(2-(2-((1-Oxohexadecyl)oxy)ethoxy)ethoxy)ethyl stearate involves its surfactant properties. The compound reduces the surface tension of aqueous solutions, allowing for better mixing and dispersion of hydrophobic substances. This property is particularly useful in drug delivery systems, where it helps to solubilize hydrophobic drugs and enhance their absorption in the body .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(2-(2-((1-Oxohexadecyl)oxy)ethoxy)ethoxy)ethyl palmitate
- 2-(2-(2-((1-Oxohexadecyl)oxy)ethoxy)ethoxy)ethyl oleate
- 2-(2-(2-((1-Oxohexadecyl)oxy)ethoxy)ethoxy)ethyl linoleate
Uniqueness
2-(2-(2-((1-Oxohexadecyl)oxy)ethoxy)ethoxy)ethyl stearate is unique due to its specific combination of stearic acid and polyethylene glycol derivative, which imparts distinct surfactant properties. This makes it particularly effective in applications requiring the solubilization and dispersion of hydrophobic substances .
Propriétés
Numéro CAS |
78101-25-4 |
|---|---|
Formule moléculaire |
C40H78O6 |
Poids moléculaire |
655.0 g/mol |
Nom IUPAC |
2-[2-(2-hexadecanoyloxyethoxy)ethoxy]ethyl octadecanoate |
InChI |
InChI=1S/C40H78O6/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-40(42)46-38-36-44-34-33-43-35-37-45-39(41)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h3-38H2,1-2H3 |
Clé InChI |
GLAJMFARNFZCGO-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCC(=O)OCCOCCOCCOC(=O)CCCCCCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


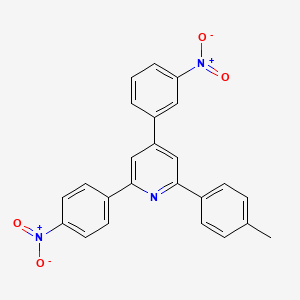
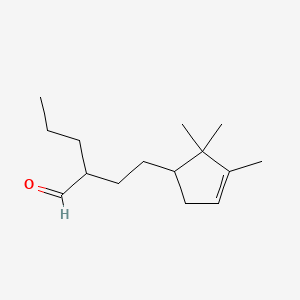
![(1R,2S,6S,8S,9S)-9-hydroxy-4,4-dimethyl-3,5,7,11-tetraoxatricyclo[6.3.0.02,6]undecan-10-one](/img/structure/B12665385.png)
![2-[(Carboxymethyl)thio]-4,5-dimethoxybenzoic acid](/img/structure/B12665386.png)
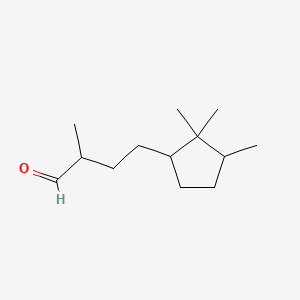
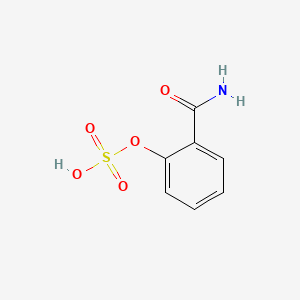
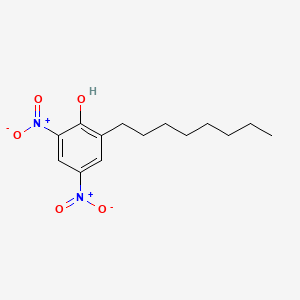
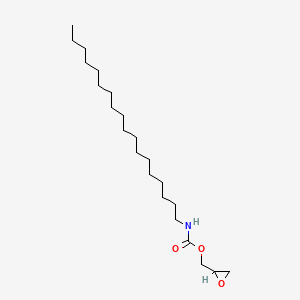
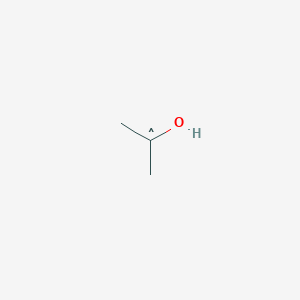
![2,3-Bis[(1-oxooctyl)oxy]propyl palmitate](/img/structure/B12665425.png)
![DI[1,3,5-Triazine-2,4,6-triamine] oxalate](/img/structure/B12665428.png)
